molecular formula C13H21NO B13301334 (2-Ethoxyethyl)[(4-ethylphenyl)methyl]amine

(2-Ethoxyethyl)[(4-ethylphenyl)methyl]amine

Cat. No.: B13301334
M. Wt: 207.31 g/mol
InChI Key: QBVOZZXMNBOJBW-UHFFFAOYSA-N
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Description

(2-Ethoxyethyl)[(4-ethylphenyl)methyl]amine is an organic compound with the molecular formula C₁₃H₂₁NO and a molecular weight of 207.31 g/mol . This compound is characterized by the presence of an ethoxyethyl group and an ethylphenylmethyl group attached to an amine functional group. It is primarily used in research and industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Ethoxyethyl)[(4-ethylphenyl)methyl]amine typically involves the reaction of 4-ethylbenzyl chloride with 2-ethoxyethylamine under basic conditions. The reaction is carried out in an organic solvent such as dichloromethane or toluene, with a base like sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction .

Industrial Production Methods

On an industrial scale, the production of this compound follows similar synthetic routes but with optimized reaction conditions to ensure higher yields and purity. The process involves continuous flow reactors and automated systems to control temperature, pressure, and reactant concentrations .

Chemical Reactions Analysis

Types of Reactions

(2-Ethoxyethyl)[(4-ethylphenyl)methyl]amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

(2-Ethoxyethyl)[(4-ethylphenyl)methyl]amine has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: Employed in the study of enzyme inhibition and protein-ligand interactions.

    Medicine: Investigated for its potential therapeutic effects and as a precursor in drug development.

    Industry: Utilized in the production of polymers, resins, and specialty chemicals.

Mechanism of Action

The mechanism of action of (2-Ethoxyethyl)[(4-ethylphenyl)methyl]amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator, depending on the nature of the target. It binds to the active site or allosteric site of the enzyme, altering its activity and affecting the biochemical pathways involved .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(2-Ethoxyethyl)[(4-ethylphenyl)methyl]amine is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. This uniqueness makes it valuable in various research and industrial applications .

Properties

Molecular Formula

C13H21NO

Molecular Weight

207.31 g/mol

IUPAC Name

2-ethoxy-N-[(4-ethylphenyl)methyl]ethanamine

InChI

InChI=1S/C13H21NO/c1-3-12-5-7-13(8-6-12)11-14-9-10-15-4-2/h5-8,14H,3-4,9-11H2,1-2H3

InChI Key

QBVOZZXMNBOJBW-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=C(C=C1)CNCCOCC

Origin of Product

United States

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